5-bromo-2-ethoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
5-BROMO-2-ETHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, an ethoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-ETHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Ethoxylation: Addition of an ethoxy group to the benzene ring.
Sulfonamidation: Introduction of the sulfonamide group.
Coupling Reaction: Coupling of the benzene derivative with 6-phenylpyridazine through an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-ETHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
5-BROMO-2-ETHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-BROMO-2-ETHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also participate in signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-ethoxypyridine: A simpler compound with similar functional groups but lacking the sulfonamide and pyridazine moieties.
2-Ethoxy-5-bromobenzene sulfonamide: Similar structure but without the pyridazine group.
Uniqueness
5-BROMO-2-ETHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE is unique due to the presence of the 6-phenylpyridazine moiety, which can impart specific biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C20H20BrN3O4S |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
5-bromo-2-ethoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20BrN3O4S/c1-2-27-18-10-8-16(21)14-19(18)29(25,26)22-12-13-28-20-11-9-17(23-24-20)15-6-4-3-5-7-15/h3-11,14,22H,2,12-13H2,1H3 |
InChI Key |
MPJUSAWKVIXFSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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